3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde
Description
Properties
Molecular Formula |
C10H5F3OS |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-6(4-14)2-1-3-7(8)9/h1-5H |
InChI Key |
BLOGTUDSUZAVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CS2)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde typically follows two main pathways:
- Direct trifluoromethylation of benzothiophene derivatives , often via halogenated intermediates.
- Construction of the benzothiophene core with pre-installed trifluoromethyl and aldehyde substituents using cyclization or domino reaction protocols.
Direct Trifluoromethylation Approaches
One common approach involves starting from benzo[b]thiophene-7-carbaldehyde or its derivatives, followed by trifluoromethylation at the 3-position using reagents such as bromotrifluoromethane (CF3Br) under photochemical conditions or transition metal-catalyzed trifluoromethylation agents like CF3Cu or CF3SiMe3 (Ruppert–Prakash reagent) under palladium catalysis. These methods require careful control of reaction parameters such as temperature (0–25°C) and stoichiometry to achieve regioselectivity and good yields (up to 80%).
Domino Reaction Protocols for Benzothiophene Functionalization
Advanced synthetic protocols employ domino or cascade reactions to construct the benzothiophene ring with multiple functional groups in a single sequence. For example, Roy et al. (2024) reported a domino reaction to synthesize 3-amino-2-formyl-functionalized benzothiophenes, which can be adapted to introduce trifluoromethyl substituents by starting from appropriately substituted haloaromatic precursors and thiol derivatives.
One-Step Aryne Reaction with Alkynyl Sulfides
A highly efficient and versatile method to prepare 3-substituted benzothiophenes, including trifluoromethyl derivatives, involves the reaction of o-silylaryl triflates with alkynyl sulfides under fluoride ion activation. This one-step intermolecular cyclization proceeds under mild conditions (e.g., 1,4-dioxane, 110°C) and tolerates a wide range of substituents, enabling the synthesis of diverse benzothiophenes with good to excellent yields. The trifluoromethyl group can be introduced via the alkynyl sulfide partner or through the aryne precursor if suitably functionalized.
Synthesis via Ethyl Thioglycolate and Halogenated Aldehydes
A related method involves nucleophilic substitution of halogenated trifluoromethylbenzaldehydes with ethyl thioglycolate in the presence of potassium carbonate in anhydrous DMF at 60°C, followed by workup and recrystallization to afford ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate intermediates. These intermediates can be further transformed to aldehydes and other derivatives.
Detailed Reaction Conditions and Yields
Characterization and Validation
The synthesized 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Aldehydic proton signals appear at δ 10.0–10.5 ppm in ^1H NMR; trifluoromethyl carbon signals appear around δ 110–120 ppm in ^13C NMR.
- Mass Spectrometry (MS) : Molecular ion peaks corresponding to the molecular weight plus one (M+1) confirm molecular identity.
- Elemental Analysis : Confirms the carbon, hydrogen, fluorine, sulfur, and oxygen content within ±0.3% deviation.
- Purity Assessment : Chromatographic techniques such as HPLC or preparative chromatography are used to ensure high purity, especially important for pharmaceutical applications.
Summary and Outlook
The preparation of 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde involves sophisticated synthetic strategies combining halogenation, trifluoromethylation, and benzothiophene ring construction. Domino reactions and aryne chemistry provide efficient, scalable routes with good yields and functional group tolerance. The choice of method depends on available starting materials, desired scale, and downstream application.
These synthetic advances enable access to this compound as a key intermediate in drug discovery and materials science, where the trifluoromethyl and aldehyde functionalities confer unique reactivity and biological activity.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: 3-(Trifluoromethyl)-1-benzothiophene-7-carboxylic acid.
Reduction: 3-(Trifluoromethyl)-1-benzothiophene-7-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties. Research indicates that derivatives of benzothiophene can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation.
- Case Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with 3-(trifluoromethyl)-1-benzothiophene-7-carbaldehyde resulted in increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, suggesting its potential as an effective anticancer agent .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of thiophene derivatives, including this compound. It has been noted for its ability to inhibit cyclooxygenase and lipoxygenase enzymes, which are crucial in the inflammatory response.
- Case Study : In a carrageenan-induced paw edema model, administration of related thiophene derivatives led to significant reductions in swelling comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Biochemical Properties
The trifluoromethyl group present in the compound imparts unique electronic properties that enhance its interactions with biomolecules:
- Binding Affinity : The presence of the trifluoromethyl group increases binding affinity to proteins, facilitating stronger interactions that can alter enzyme activity and cellular functions .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Pyridalyl (2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)
Structural Differences :
- Core Structure : Pyridalyl contains a diphenyl ether backbone with a pyridine ring and a trifluoromethyl group, unlike the benzothiophene core of the target compound .
- Functional Groups : Pyridalyl lacks an aldehyde group but includes dichloroallyloxy and propyl ether linkages, which confer distinct reactivity.
Physico-Chemical Properties :
Research Findings :
3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride
Structural Differences :
- Core Structure : Indazole vs. benzothiophene. The indazole derivative includes a carboxylic acid group, whereas the target compound has an aldehyde .
- Substituents : Both compounds feature aromatic rings with electron-withdrawing groups (-CF₃ vs. -COOH), but their positions and electronic effects differ.
Furan-3-yl Derivatives (e.g., Patent Example 11)
Structural Differences :
- Core Structure : Pyrrolo-pyridazine vs. benzothiophene. The patent compound includes a trifluoromethyl-substituted furan, emphasizing heterocyclic diversity .
- Functional Groups : Both compounds use -CF₃ for stability, but the furan derivative’s amide group contrasts with the aldehyde’s electrophilicity.
Key Research Findings and Trends
Electronic Effects: The -CF₃ group in all compounds reduces electron density, enhancing resistance to metabolic oxidation.
Synthetic Utility : Suzuki coupling (used for the indazole derivative ) could be adapted for functionalizing the benzothiophene scaffold, though the aldehyde group may require protection during reactions.
Bioactivity : Pyridalyl’s pesticidal activity vs. the furan derivative’s kinase inhibition highlights how trifluoromethyl placement dictates application .
Biological Activity
3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group contributes to its chemical properties, enhancing stability and reactivity, which are crucial for its interactions with biological targets.
The presence of the trifluoromethyl group (-CF₃) in 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde significantly influences its biological activity. This group is known for its electron-withdrawing nature, which can enhance the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates.
The biological activity of 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity and signal transduction pathways, leading to therapeutic effects.
Molecular Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It can bind to receptors, altering signal transduction processes.
- Pathways : Influences various biochemical pathways that are critical for cellular function.
Biological Activity Data
Research has shown that 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde exhibits various biological activities. Below is a summary of key findings from recent studies:
Case Studies
- Antimicrobial Activity : A study demonstrated that 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde effectively inhibited the growth of several bacterial strains, indicating potential as an antimicrobial agent. The mechanism was linked to disruption of bacterial cell membrane integrity.
- Cytotoxicity in Cancer Cells : In vitro studies showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The cytotoxic effects were associated with the activation of intrinsic apoptotic pathways.
- Enzyme Interaction Studies : Research focused on the interaction between the compound and specific enzymes involved in metabolic pathways revealed that it acts as a competitive inhibitor, altering enzyme kinetics and potentially leading to therapeutic applications in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves introducing the trifluoromethyl group via electrophilic substitution or cross-coupling reactions. For example, fluorinated intermediates can be generated using CF₃-containing reagents (e.g., Togni’s reagent) under controlled temperatures (0–25°C) to minimize side reactions . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and crystallization (hexane/ethyl acetate) is critical for isolating the aldehyde-functionalized product . Yield optimization may require adjusting stoichiometry, solvent polarity, and reaction time.
Q. How can the electronic effects of the trifluoromethyl group on the benzothiophene core be characterized experimentally?
- Methodology : Use spectroscopic techniques such as to monitor electron-withdrawing effects, as the trifluoromethyl group deshields adjacent protons and alters chemical shifts in spectra . X-ray crystallography can reveal steric and electronic impacts on bond angles (e.g., C–CF₃ bond angles ≈ 112–113°) and molecular packing . Computational studies (DFT) may complement experimental data to quantify charge distribution .
Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) ensures molecular weight confirmation, while and verify functional groups (e.g., aldehyde proton at δ 10.14 ppm) . X-ray diffraction provides unambiguous structural validation, though disorder in the CF₃ group (occupancy ratios ~0.89:0.11) may require refinement restraints in software like SHELXL . Purity is assessed via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered CF₃ groups) be resolved during structural refinement?
- Methodology : In SHELXL, apply restraints to bond distances and angles for disordered atoms, and use PART instructions to model occupancy ratios . Validate refinement with R-factor convergence tests and residual electron density maps. For severe disorder, consider alternative space groups or twinning corrections .
Q. What strategies are effective for designing derivatives of this compound to enhance bioactivity while retaining metabolic stability?
- Methodology : Target the aldehyde group for condensation reactions (e.g., hydrazone formation) or the benzothiophene core for electrophilic substitution. Introduce substituents at the 5-position to modulate steric effects without disrupting the CF₃ group’s electronic contributions . Assess metabolic stability via in vitro microsomal assays and correlate with logP values (enhanced lipophilicity from CF₃ improves membrane permeability) .
Q. How does the trifluoromethyl group influence binding interactions in enzyme inhibition studies?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding free energies of CF₃-containing analogs vs. non-fluorinated counterparts. The CF₃ group often enhances hydrophobic interactions and reduces entropic penalties via rigid binding pockets . Validate predictions with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodology : Batch variability often stems from sensitivity to trace moisture (degas solvents, use molecular sieves). Optimize catalytic systems (e.g., Pd catalysts for cross-coupling) to reduce metal residues. For large-scale crystallization, screen solvent mixtures (e.g., DCM/hexane) to balance yield and purity .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting spectroscopic data (e.g., unexpected shifts) during derivatization?
- Methodology : Confirm the absence of impurities via LC-MS. If shifts persist, consider dynamic effects (e.g., rotational barriers in CF₃ groups) or solvent polarity impacts. Compare with literature data for analogous fluorinated benzothiophenes . For ambiguous cases, use 2D NMR (COSY, HSQC) to resolve coupling patterns .
Q. What statistical methods are appropriate for analyzing bioactivity data across multiple derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
